REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1.C(O)(=O)C>C(Cl)Cl>[N:1]1([C:2]2[CH:3]=[CH:4][C:5]3[O:9][C:8]([CH3:10])=[N:7][C:6]=3[CH:11]=2)[CH:14]=[CH:18][CH:17]=[CH:16]1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(N=C(O2)C)C1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 1 hr
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to a red slurry
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Type
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ADDITION
|
Details
|
mixed with hexane
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
EXTRACTION
|
Details
|
extracted with basic water
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C=1C=CC2=C(N=C(O2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |